Adamantan-1-yl-benzoylamino-acetic acid
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Overview
Description
Adamantan-1-yl-benzoylamino-acetic acid is a compound with the molecular formula C19H23NO3 and a molecular weight of 313.4 g/mol It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure
Preparation Methods
The synthesis of adamantan-1-yl-benzoylamino-acetic acid typically involves the reaction of adamantanecarboxylic acid with benzoylamino-acetic acid derivatives . One common method includes the use of acid media to facilitate the reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Adamantan-1-yl-benzoylamino-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include acid or base catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Adamantan-1-yl-benzoylamino-acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of adamantan-1-yl-benzoylamino-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into certain biological receptors, potentially inhibiting or activating specific pathways. This can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Adamantan-1-yl-benzoylamino-acetic acid can be compared with other similar compounds, such as:
- Benzoylamino-phenyl-acetic acid
- 2-Benzoylamino-thiazol-4-yl-acetic acid
- 2-Adamantan-1-yl-acetic acid cyclohexylidenehydrazide
- 2-Adamantan-1-yl-malic acid
These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique due to its combination of the adamantane structure with the benzoylamino-acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-adamantyl)-2-benzamidoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-17(15-4-2-1-3-5-15)20-16(18(22)23)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14,16H,6-11H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJACJNUWFYSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121400-13-3 |
Source
|
Record name | ADAMANTAN-1-YL-BENZOYLAMINO-ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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